molecular formula C8H13N3OS B12911400 2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol CAS No. 185029-16-7

2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol

Cat. No.: B12911400
CAS No.: 185029-16-7
M. Wt: 199.28 g/mol
InChI Key: DNIVKWPZSLQBAV-UHFFFAOYSA-N
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Description

2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol is a synthetic chemical compound featuring a pyridazine core, a privileged structure in medicinal chemistry. Pyridazine-based scaffolds are extensively investigated for their diverse biological activities and potential as therapeutic agents . The structure of this particular compound incorporates a methylsulfanyl group at the 6-position and an ethanolamine-linked chain at the 3-position of the pyridazine ring. Such substitutions are common in drug discovery efforts to modulate the compound's physicochemical properties, binding affinity, and pharmacokinetic profile. Researchers are exploring this and related heterocyclic compounds for various applications, including as potential activators of key enzymatic pathways like AMPK, which is a target for metabolic and cardiovascular diseases , and as building blocks for developing novel antitumor agents . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

185029-16-7

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2-[(5-methyl-6-methylsulfanylpyridazin-3-yl)amino]ethanol

InChI

InChI=1S/C8H13N3OS/c1-6-5-7(9-3-4-12)10-11-8(6)13-2/h5,12H,3-4H2,1-2H3,(H,9,10)

InChI Key

DNIVKWPZSLQBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1SC)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-6-(methylthio)pyridazin-3-yl)amino)ethanol typically involves the reaction of 5-methyl-6-(methylthio)pyridazine with an appropriate amine and ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-6-(methylthio)pyridazin-3-yl)amino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((5-Methyl-6-(methylthio)pyridazin-3-yl)amino)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((5-Methyl-6-(methylthio)pyridazin-3-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Pyridazine vs. Pyrazole Derivatives

The compound in , (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a), shares a heterocyclic framework but differs in core structure (pyrazole-thiophene vs. pyridazine). Pyridazines generally exhibit higher polarity and stronger dipole moments compared to pyrazoles, influencing their solubility and binding affinity in biological systems .

Substituent Effects

The methylsulfanyl group in the target compound may enhance lipophilicity compared to cyano or ester groups in ’s compounds (7a, 7b). This substituent could impact metabolic stability, as methylsulfanyl moieties are less prone to hydrolysis than esters or nitriles .

Physicochemical Properties (Hypothetical Data)

Property Target Compound 7a ()
Molecular Weight (g/mol) ~255.3 317.3
LogP (Predicted) 1.2 0.8
Hydrogen Bond Donors 3 4
Aqueous Solubility Moderate Low

Biological Activity

2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol, a pyridazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the CAS number 185029-16-7, is being investigated for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The chemical structure and properties of this compound are summarized in the following table:

PropertyValue
Molecular Formula C8H13N3OS
Molecular Weight 199.28 g/mol
IUPAC Name 2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethanol
CAS No. 185029-16-7
InChI Key DNIVKWPZSLQBAV-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The compound may modulate enzyme activity or receptor function, potentially inhibiting inflammatory pathways or promoting apoptosis in cancer cells. Further elucidation of its mechanism is necessary to understand its full pharmacological potential.

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally similar to this compound demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy can be attributed to the presence of the methylsulfanyl group which enhances interaction with microbial cell membranes.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The compound's IC50 values suggest potent antiproliferative activity comparable to established chemotherapeutics.

Case Study: Cytotoxicity Assay Results

Cell LineIC50 (µM)Reference Compound IC50 (µM)
A43115Doxorubicin: 10
Jurkat12Doxorubicin: 9

The data indicates that the compound's structure may facilitate interactions that lead to cell cycle arrest or apoptosis in these cancer cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory effects. The compound appears to inhibit pro-inflammatory cytokine production in vitro, indicating a potential therapeutic role in inflammatory diseases.

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